molecular formula C12H17NO5 B2875012 3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name) CAS No. 1026780-07-3

3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)

Cat. No. B2875012
CAS RN: 1026780-07-3
M. Wt: 255.27
InChI Key: FKGOHSZIKPXEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name) is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27. The purity is usually 95%.
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Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is a valuable building block in organic synthesis, particularly in the Suzuki–Miyaura coupling . This cross-coupling reaction allows for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry to create complex molecules.

Functional Group Transformations

The boron moiety within the compound can be converted into a broad range of functional groups . These transformations are crucial in medicinal chemistry for the synthesis of various pharmacophores.

Protodeboronation

This compound can undergo protodeboronation , which is a method to remove the boron group from boronic esters . This process is essential for the synthesis of complex molecules where the boron group is no longer needed after certain reactions.

Radical-Polar Crossover Reactions

The compound can be used in radical-polar crossover reactions . These reactions are significant in creating molecules with high complexity and diversity, which is beneficial for discovering new drugs.

Homologations

Homologation reactions involve the lengthening of the carbon chain of a molecule. The compound can be used in such reactions to create new carbon-carbon bonds, expanding the possibilities for synthesizing larger organic molecules .

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been analyzed, providing insights into the molecular configuration and potential interactions with other molecules . This information is vital for the design of new materials and drugs.

Material Source for Synthesis

It serves as a material source for the synthesis of more complex chemical structures. For example, it can be used in the preparation of acrylic acid derivatives, which have applications in polymer chemistry .

properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-oxo-4-propan-2-yloxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-8(2)18-12(16)10(6-11(14)15)13-7-9-4-3-5-17-9/h3-5,8,10,13H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGOHSZIKPXEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC(=O)O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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